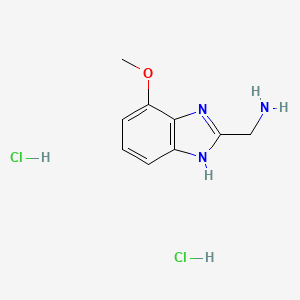
N-(4-(二甲氨基)-2-吗啉代嘧啶-5-基)-3-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. The molecule also has a dimethylamino group and a fluorobenzamide group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the dimethylamino group is known to be a good nucleophile and could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and spectral properties .科学研究应用
Nanomedicine: Phage-Based Delivery Systems
Bacteriophages (phages) are viruses with a unique ability to selectively infect host bacteria. Leveraging their modifiable characteristics, phages serve as innovative, safe, and efficient delivery vectors. Engineered phages can overcome drawbacks associated with conventional nanocarriers (e.g., liposomes, polymeric nanoparticles) by providing cell-specific targeting, reduced cytotoxicity, and enhanced in vivo transfection efficiency. Researchers are exploring phage-based delivery systems for drug and gene delivery, aiming to improve therapeutic outcomes .
Microplastic Identification: Fluorescence Technique
The compound’s fluorescence properties have practical applications in identifying microplastics (MPs). Researchers have used the DANS fluorescence technique to detect MPs from common plastic items. By applying this method, they successfully identified different model plastics, including polypropylene (PP), low-density polyethylene (LDPE), high-density polyethylene (HDPE), polystyrene (PS), and polyethylene terephthalate (PET) .
Organic Material Growth: 4-N,N-Dimethylamino-4-N-Methylstilbazolium 2,4-Dinitrobenzenesulfonate (DSDNS)
Synthesized via Knoevenagel condensation followed by metathesis reactions, DSDNS is a new organic material. Researchers have successfully grown single crystals of DSDNS using the low-temperature slow evaporation solution technique. This material holds promise for various applications .
Terahertz Properties and Wave Generation
Studies involving 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) explore its growth, terahertz (THz) properties, and wave generation. Researchers investigate DSTMS’s refraction, absorption in the THz range, and its potential applications .
Theoretical and Experimental Studies
Theoretical studies have explored the properties of N,N-dimethyl-N′-picryl-4,4′-stilbenediamine (DANS) and related compounds. These investigations provide insights into the compound’s electronic structure, optical properties, and potential applications .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-22(2)15-14(20-16(24)12-4-3-5-13(18)10-12)11-19-17(21-15)23-6-8-25-9-7-23/h3-5,10-11H,6-9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKOIQITKOZMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2438370.png)

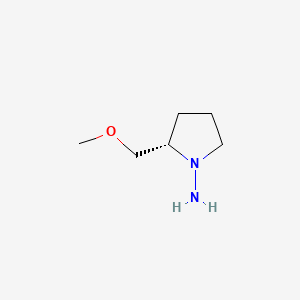
![Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2438375.png)
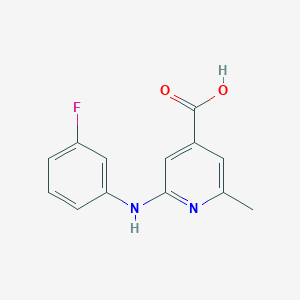
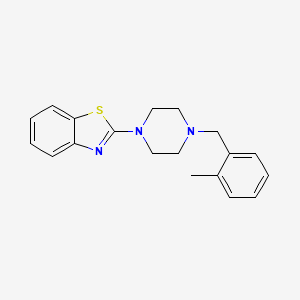
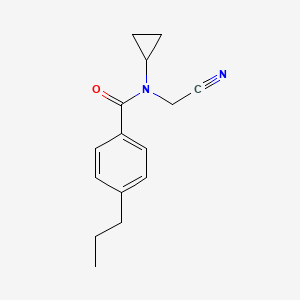
![3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2438380.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B2438381.png)
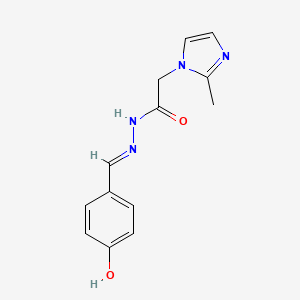

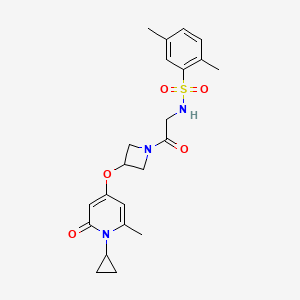
![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438391.png)
